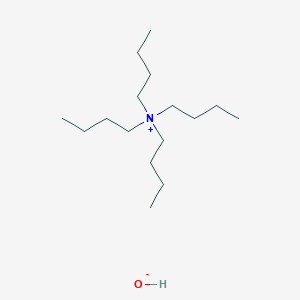

Tetrabutylammonium hydroxide

Übersicht

Beschreibung

Tetrabutylammonium hydroxide (TBAH), with the molecular formula C₁₆H₃₇NO, is a quaternary ammonium hydroxide widely used in organic synthesis, pharmaceuticals, and analytical chemistry. It typically exists as a colorless to light yellow aqueous solution (40–56% w/w) with a high pH (~14) and density of 0.99 g/mL . TBAH acts as a strong base, phase-transfer catalyst, and titrant in non-aqueous potentiometric titrations due to its solubility in organic solvents like acetonitrile and isopropyl alcohol . Its applications span the synthesis of ionic liquids (e.g., bis(tetrabutylammonium)oxalate) , pH adjustment in radiopharmaceuticals , and catalysis in fluoride-free ring-closure reactions .

Vorbereitungsmethoden

Silver Oxide-Mediated Synthesis

The silver oxide method remains the most widely documented laboratory-scale preparation route for TBAOH. This approach involves the metathesis reaction between tetrabutylammonium iodide () and silver oxide () in anhydrous methanol, yielding TBAOH and silver iodide () as a precipitate .

Reaction Mechanism and Stoichiometry

The reaction proceeds according to the equation:

{16}\text{H}{36}\text{IN} + \text{Ag}2\text{O} + \text{H}2\text{O} \rightarrow 2 \, \text{C}{16}\text{H}{37}\text{NO} + 2 \, \text{AgI} \downarrow

Stoichiometric excess of silver oxide ensures complete conversion of iodide ions, verified via supernatant testing with silver nitrate .

Stepwise Protocol

-

Dissolution : 40 g of tetrabutylammonium iodide is dissolved in 90 mL of dehydrated methanol under nitrogen atmosphere .

-

Precipitation : 20 g of powdered silver oxide is added, and the mixture is agitated vigorously for 1 hour at 0–5°C .

-

Filtration : The slurry is centrifuged, and the supernatant is tested for residual iodide using 0.1 M silver nitrate. If positive, additional 2 g of is introduced, and agitation continues for 30 minutes .

-

Washing and Dilution : The filtrate is washed with anhydrous toluene (3 × 50 mL) and diluted to 1 L with toluene. The final solution is purged with carbon dioxide-free nitrogen for 10 minutes .

Table 1: Reagent Quantities for Silver Oxide Method

| Component | Quantity | Purity | Solvent Volume |

|---|---|---|---|

| Tetrabutylammonium iodide | 40 g | ≥98% | 90 mL methanol |

| Silver oxide | 20 g | ≥99% | – |

| Toluene (for dilution) | 820 mL | Anhydrous | – |

Standardization of TBAOH Solutions

Accurate standardization is critical due to TBAOH’s hygroscopicity and susceptibility to carbonation. Benzoic acid () serves as the primary standard in non-aqueous titrimetry .

Titration Procedure

-

Sample Preparation : 0.4 g of benzoic acid is dissolved in 80 mL of dimethylformamide (DMF) under atmosphere .

-

Indicator Addition : 0.05 mL of 1% thymol blue in DMF is introduced, yielding a yellow solution .

-

Titration : TBAOH is added until a persistent blue endpoint () is observed. A blank correction is applied .

The molarity () is calculated using:

where 0.01221 g/mL represents the equivalence factor for benzoic acid .

Table 3: Standardization Parameters

| Parameter | Value |

|---|---|

| Indicator | Thymol blue (1% in DMF) |

| Equivalence Factor | 0.01221 g/mL |

| Titration Medium | DMF under |

Emerging Applications and Synthesis Innovations

Recent studies highlight TBAOH’s role in zeolite nanotube (ZNT) synthesis, where it acts as a structure-directing agent. For instance, TBAOH facilitates the crystallization of ZNTs at 423 K in the presence of aluminosilicate precursors . Additionally, its utility in synthesizing hexachlorometalates (e.g., ) underscores its versatility in coordination chemistry .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrabutylammoniumion unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es wird in Reduktionsprozessen verwendet, oft in Kombination mit anderen Reagenzien.

Substitution: Tetrabutylammoniumion ist an Substitutionsreaktionen beteiligt, bei denen es als Quelle für Bromidionen dient.

Häufige Reagenzien und Bedingungen:

Substitution: Bromidionen aus Tetrabutylammoniumbromid werden häufig in Substitutionsreaktionen verwendet.

Wichtigste Produkte:

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Ion Chromatography

TBAH is extensively used as an eluent and regenerant in ion chromatography. It facilitates the separation and analysis of ions in complex mixtures, proving to be crucial for accurate analytical results .

Titration in Nonaqueous Solutions

TBAH serves as an effective titrant for acids in nonaqueous solutions, allowing for precise acid-base titrations where traditional aqueous methods may fail . This application is particularly important in determining the acidity of organic compounds.

| Application | Description |

|---|---|

| Ion Chromatography | Used as an eluent for ion separation |

| Nonaqueous Titration | Acts as a titrant for acids in organic solvents |

Organic Synthesis

Catalyst for Acylation Reactions

TBAH has been identified as a highly efficient catalyst for the acylation of alcohols, phenols, and thiols. This reaction is significant in organic synthesis, particularly in the preparation of esters and other derivatives .

Case Study: Acylation Efficiency

In a study examining the acylation of various substrates using TBAH, it was found that the reaction conditions could be optimized to yield high conversions and selectivity. The use of TBAH allowed for milder reaction conditions compared to traditional methods.

Material Science

Photoresist Developer

In semiconductor manufacturing, TBAH is utilized as a photoresist developer. It plays a crucial role in the photolithography process, enabling precise patterning on semiconductor wafers .

Structure Directing Agent (SDA)

TBAH acts as a structure directing agent in the synthesis of advanced materials, contributing to the design of materials with specific molecular architectures. This property is essential in developing novel catalysts and nanomaterials.

| Material Science Application | Functionality |

|---|---|

| Photoresist Developer | Facilitates patterning in semiconductor manufacturing |

| Structure Directing Agent | Guides the synthesis of advanced materials |

Environmental Applications

Wastewater Treatment

TBAH has been explored for its potential use in wastewater treatment processes. Its ability to interact with various pollutants makes it a candidate for developing more effective treatment methodologies.

Polymer Chemistry

Polymer Modification

TBAH is employed in polymer chemistry to facilitate the synthesis and modification of polymers. It aids in achieving desired properties such as increased solubility and improved mechanical characteristics .

Wirkmechanismus

Tetrabutylammonium ion acts as a pH-gated potassium ion channel. It changes the cytosolic pH from 7 to 4, which opens the channel. This mechanism is not fully understood, but it is believed to involve interactions with specific molecular targets, such as potassium channels .

Vergleich Mit ähnlichen Verbindungen

This section compares TBAH with structurally analogous quaternary ammonium and phosphonium hydroxides, focusing on molecular properties, reactivity, and applications.

Tetrabutylphosphonium Hydroxide (TBPH)

- Structure : TBPH replaces the nitrogen center in TBAH with phosphorus, forming a quaternary phosphonium cation (P⁺(C₄H₉)₄) paired with OH⁻ .

- Basicity : While both are strong bases, TBPH exhibits higher thermal stability due to the robust P–C bonds compared to N–C bonds in TBAH. This makes TBPH suitable for high-temperature applications like cellulose dissolution .

- Applications : TBPH is utilized in biomass processing and ionic liquid synthesis. Unlike TBAH, it is less common in pharmaceutical titrations but shares roles in solvent systems for lignin extraction .

- Solubility : TBPH (40% in water) has comparable aqueous solubility to TBAH but may differ in organic solvents due to the larger ionic radius of phosphorus .

Tetramethylammonium Hydroxide (TMAH)

- Structure : TMAH features a smaller cation (N⁺(CH₃)₄) with methyl groups instead of butyl chains .

- Basicity : TMAH is a weaker base (pKa ~13.5 in water) than TBAH (pKa ~14) due to reduced steric hindrance and lower hydrophobicity .

- Applications: TMAH is prevalent in semiconductor manufacturing as a photoresist developer, whereas TBAH is favored in organic synthesis for its solubility in non-polar solvents .

- Safety : TMAH is highly toxic and volatile, requiring stringent handling compared to the less volatile but corrosive TBAH .

Tetrahexylammonium Hydroxide (THAH)

- Structure : THAH has longer hexyl chains (N⁺(C₆H₁₃)₄), increasing hydrophobicity .

- Reactivity : The extended alkyl chains enhance lipophilicity, making THAH more effective in phase-transfer catalysis for hydrophobic substrates compared to TBAH .

- Applications : THAH is used in specialized ionic liquids for tuning physicochemical properties, such as viscosity and thermal stability, which are less adjustable with TBAH .

Comparative Data Table

Biologische Aktivität

Tetrabutylammonium hydroxide (TBAOH) is a quaternary ammonium compound that has garnered attention for its diverse applications in organic synthesis and its interactions in biological systems. This article explores the biological activity of TBAOH, detailing its mechanisms, applications, and relevant research findings.

TBAOH is represented by the chemical formula and has a molecular weight of approximately 270.48 g/mol. It is a colorless to yellowish liquid that is soluble in water and various organic solvents. The structure comprises four butyl groups attached to a nitrogen atom, with a hydroxide ion contributing to its basicity.

Mechanisms of Biological Activity

1. Interaction with Biological Molecules:

TBAOH acts as a strong base and can interact with various biological molecules, including proteins and enzymes. Its ability to form complexes with metal ions, such as iron porphyrins, allows it to influence catalytic activities in biochemical reactions . For example, studies have shown that TBAOH facilitates the formation of iron(III) complexes that are crucial for catalytic processes in organic synthesis .

2. Enzymatic Activity Enhancement:

Research indicates that TBAOH can enhance enzymatic hydrolysis processes. In one study, the use of TBAOH significantly improved the enzymatic breakdown of lignocellulosic biomass, suggesting its role as an effective pretreatment agent . This enhancement is attributed to TBAOH's ability to disrupt lignin structures, making cellulose more accessible for enzymatic action.

Applications in Research

TBAOH has been utilized in various research contexts due to its unique properties:

- Catalysis: It serves as a catalyst in the synthesis of various organic compounds, including oxadiazoles and β-hydroxyethyl ethers .

- Nanomaterial Synthesis: TBAOH is employed in the solvothermal synthesis of nanostructures, such as hexaniobate nanoscrolls, highlighting its versatility in materials science .

- Biological Studies: It has been used to study the interactions between metal complexes and biological systems, providing insights into coordination chemistry and bioinorganic applications .

Case Studies

Case Study 1: TBAOH in Enzymatic Hydrolysis

A study demonstrated that pretreatment of rice husks with TBAOH enhanced the yield of enzymatic hydrolysis by removing lignin and hemicellulose effectively. The results indicated that varying concentrations of TBAOH could optimize the delignification process, thereby improving overall biomass conversion efficiency .

Case Study 2: Interaction with Iron Porphyrins

In another investigation, TBAOH was utilized to create non-aqueous solutions for studying iron porphyrin interactions. The research revealed that TBAOH prevented dimerization of iron complexes, allowing for clearer observations of reaction mechanisms under controlled conditions .

Toxicological Considerations

While TBAOH exhibits beneficial properties in various applications, it is classified as hazardous due to its corrosive nature. Safety data sheets recommend protective measures when handling this compound to prevent skin and eye irritation .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the standard methods for preparing and standardizing TBAH solutions in non-aqueous solvents?

TBAH is typically prepared via metathesis of tetrabutylammonium iodide with silver oxide in anhydrous methanol, followed by filtration and dilution with toluene or methanol. Standardization involves titration against benzoic acid in dimethylformamide (DMF) or acetone using thymol blue as an indicator. The equivalence point is determined by a color change to blue, with corrections for blank titrations. The molarity is calculated as , where BR is the burette reading. Solutions must be protected from atmospheric CO to avoid carbonate formation .

Q. How does TBAH’s solubility in organic solvents enhance its utility in organic synthesis compared to inorganic bases?

TBAH’s tetrabutylammonium cation increases solubility in organic media (e.g., toluene, DMF), enabling homogeneous reaction conditions for deprotonation, saponification, or phase-transfer catalysis. Unlike NaOH/KOH, which form emulsions or precipitates, TBAH maintains a single-phase system, improving reaction efficiency and reproducibility. This property is critical for reactions requiring anhydrous conditions, such as esterifications or Grignard reagent stabilization .

Q. What precautions are necessary for handling and storing TBAH solutions?

TBAH solutions (40% in water) are highly corrosive (H314 hazard code) and require PPE (gloves, goggles). Storage must avoid CO absorption (use inert gas purging) and moisture. Solutions in methanol or isopropyl alcohol should be kept at 2–8°C and replaced after 60 days due to decomposition risks. Compatibility checks with reaction solvents (e.g., avoiding strong acids/oxidizers) are essential to prevent hazardous reactions .

Advanced Research Questions

Q. How can TBAH optimize fluoride-free ring-closure reactions in heterocyclic synthesis?

In 1,2,4-oxadiazole synthesis, TBAH triggers cyclization of O-acylamidoximes at 80–100°C in DMF. The base deprotonates intermediates, facilitating nucleophilic attack without requiring fluoride catalysts. Reaction efficiency (>90% yield) depends on maintaining a 1:1.5 substrate-to-TBAH ratio and anhydrous conditions. Kinetic studies show pseudo-first-order behavior, with rate constants increasing linearly with TBAH concentration .

Q. What mechanistic insights explain TBAH’s role as a phase-transfer catalyst in transesterification kinetics?

In glycerol phosphatidylcholine synthesis, TBAH follows the Starks extraction model: the hydroxide ion extracts reactants into the organic phase, lowering activation energy (e.g., 32.0 kJ/mol for TBAH vs. 30.5 kJ/mol for choline hydroxide). Pseudo-first-order kinetics are observed, with rate dependence on substrate concentration and catalyst loading. Second-order kinetic models align with experimental data, validated via HPLC monitoring of reaction progress .

Q. How does TBAH influence delignification efficiency in biomass pretreatment?

TBAH-water mixtures (53.5–56.5% TBAH) selectively dissolve lignin from lignocellulosic biomass at 90°C. The process follows a 3:1 water-to-TBAH ratio, achieving >85% delignification in 6 hours. Cellulose retention (>90%) and silica removal are pH-dependent, requiring precise control (pH 12–13). FTIR and NMR analyses confirm lignin depolymerization via β-O-4 bond cleavage, with TBAH acting as both base and solvent .

Q. What are the best practices for validating TBAH solution purity in USP-compliant research?

USP standards require TBAH solutions (0.4 M aqueous or 1.0 M in methanol) to be tested via potentiometric titration using benzoic acid in acetone. Acceptance criteria include ≤0.5% residual iodide (detected via silver nitrate turbidity) and ≥98.0% assay purity. Solutions must meet specifications for refractive index (n/D = 1.405) and density (0.99 g/mL) .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFLBLQUQXARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045011 | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10549-76-5, 2052-49-5 | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium Ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABUTYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.